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Compound of Interest

Compound Name: Propargyl-PEG2-CH2COOH

Cat. No.: B3170540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propargyl-PEG2-CH2COOH, with a CAS number of 944561-46-0, is a bifunctional linker

molecule increasingly utilized in the fields of chemical biology and drug discovery. This

heterobifunctional linker features a terminal alkyne group (propargyl) and a carboxylic acid,

connected by a two-unit polyethylene glycol (PEG) spacer. Its unique architecture makes it a

valuable tool for the synthesis of complex bioconjugates, particularly Proteolysis Targeting

Chimeras (PROTACs). This guide provides a comprehensive overview of its properties,

applications, and the experimental protocols for its use.

Core Properties and Specifications
Propargyl-PEG2-CH2COOH is a colorless to light yellow liquid. Its chemical and physical

properties are summarized in the table below, compiled from various suppliers and safety data

sheets.
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Property Value References

CAS Number 944561-46-0

Chemical Formula C9H14O5

Molecular Weight 202.21 g/mol

Appearance Colorless to light yellow liquid [1]

Purity ≥95.0% (typically >98%) [1]

Solubility Soluble in DMSO [2]

Storage Conditions

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Shipped at

ambient temperature.

Applications in Drug Discovery and Bioconjugation
The primary application of Propargyl-PEG2-CH2COOH is as a linker in the construction of

PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein

by the proteasome.

The propargyl group of the linker allows for covalent attachment to a molecule, often an E3

ligase ligand, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click

chemistry". The carboxylic acid end can be readily coupled to a target protein ligand using

standard amide bond formation chemistries. The PEG spacer enhances the solubility and

pharmacokinetic properties of the resulting PROTAC.

A notable application of this linker is in the development of PROTACs targeting the anti-

apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. Overexpression of Bcl-2 is a hallmark of

many cancers, and promoting its degradation is a promising therapeutic strategy.

Experimental Protocols
The synthesis of a PROTAC using Propargyl-PEG2-CH2COOH typically involves a two-step

process:
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Amide Coupling: The carboxylic acid moiety of Propargyl-PEG2-CH2COOH is coupled with

an amine-containing ligand for the target protein.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the linker is

then reacted with an azide-functionalized E3 ligase ligand.

General Protocol for PROTAC Synthesis
Step 1: Amide Coupling

Dissolve the amine-containing target protein ligand (1.0 equivalent) and Propargyl-PEG2-
CH2COOH (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

Add a coupling reagent, for example, HATU (1.2 equivalents), and an organic base like

DIPEA (2.0 equivalents).

Stir the reaction mixture at room temperature for 4-12 hours.

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent.

Purify the resulting intermediate by column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 equivalent) and the azide-

containing E3 ligase ligand (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-

BuOH and water).

To this solution, add a copper(II) sulfate solution (e.g., 0.1 equivalents of a 1M aqueous

solution) and a reducing agent such as sodium ascorbate (e.g., 0.2 equivalents of a 1M

aqueous solution) to generate the active Cu(I) catalyst in situ.

Stir the reaction at room temperature for 2-8 hours.

Monitor the reaction by LC-MS.
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Once the reaction is complete, dilute the mixture with water and extract the final PROTAC

product.

Purify the final compound by preparative HPLC.

Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Signaling Pathway and Mechanism of Action
PROTACs synthesized using Propargyl-PEG2-CH2COOH, which target Bcl-2, function by

hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway, to eliminate

Bcl-2.
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Caption: Mechanism of a Bcl-2 targeting PROTAC.
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The PROTAC molecule simultaneously binds to the Bcl-2 protein and an E3 ubiquitin ligase,

forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the

E3 ligase to the Bcl-2 protein. The polyubiquitinated Bcl-2 is then recognized and degraded by

the proteasome. The reduction in Bcl-2 levels disrupts the balance of pro- and anti-apoptotic

proteins, ultimately leading to programmed cell death (apoptosis) in cancer cells.

Experimental Workflow
The development and evaluation of a PROTAC synthesized with Propargyl-PEG2-CH2COOH
involves a multi-step workflow, from initial synthesis to cellular assays.
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Caption: General workflow for PROTAC development.
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This workflow begins with the chemical synthesis and purification of the PROTAC molecule,

followed by its thorough characterization. Biochemical assays are then performed to confirm its

binding to the target protein and the E3 ligase, and to demonstrate the formation of the ternary

complex. Finally, cell-based assays are crucial to measure the extent of target protein

degradation and the resulting effect on cell viability and apoptosis.

Conclusion
Propargyl-PEG2-CH2COOH is a versatile and valuable tool for researchers in drug discovery

and chemical biology. Its well-defined structure and dual functionality enable the efficient

synthesis of complex molecules like PROTACs. Understanding its properties and the

experimental protocols for its use is key to leveraging its full potential in the development of

novel therapeutics, particularly in the promising field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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